molecular formula C17H20BNO2S B1456829 Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine CAS No. 1257651-22-1

Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine

Cat. No. B1456829
M. Wt: 313.2 g/mol
InChI Key: BYXNQKHPQNAKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine is a chemical compound. It contains a boronate group and an amine group . The compound is related to 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as FT-IR, 1H NMR, and mass spectroscopy . The empirical formula of a related compound, 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine, is C13H17BN2O2 .


Chemical Reactions Analysis

The compound may undergo reactions similar to other boronic esters. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine is a solid with a melting point of 243-248 °C .

Scientific Research Applications

  • Molecular Structure Analysis

    • Field: Chemistry
    • Application: These types of compounds can be used in the study of molecular structures through techniques like X-ray diffraction analysis, NMR spectroscopy, and quantum-chemical calculations .
    • Method: The compounds are synthesized and their single crystals are grown from hexane and petroleum ether. The molecular structure is then analyzed using the mentioned techniques .
    • Results: The data obtained from these analyses can reveal physical and chemical properties of the compounds .
  • Organic Synthesis

    • Field: Organic Chemistry
    • Application: Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in organic synthesis, specifically in borylation at the benzylic C-H bond of alkylbenzenes .
    • Method: This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results: This method allows for the synthesis of new compounds with potential applications in various fields .
  • Drug Synthesis

    • Field: Pharmaceutical Chemistry
    • Application: Similar compounds are used in the synthesis of drugs. For example, 1-Methylpyrazole-4-boronic acid pinacol ester is used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
    • Method: These reactions involve the use of specific reagents and conditions to synthesize the desired drug .
    • Results: The resulting drugs can be used in the treatment of various diseases .
  • Enzyme Inhibition

    • Field: Biochemistry
    • Application: Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
    • Method: These compounds can be used to inhibit specific enzymes, thereby affecting certain biological processes .
    • Results: This can lead to potential treatments for various diseases, including cancer .
  • Fluorescent Probes

    • Field: Biochemistry
    • Application: Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
    • Method: The compounds are introduced into a sample, and their fluorescence is measured to detect the presence of specific substances .
    • Results: This can provide valuable information about the composition of the sample .
  • Drug Delivery

    • Field: Biomedical Engineering
    • Application: Boronic ester bonds are used in the construction of stimulus-responsive drug carriers .
    • Method: Drugs are loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
    • Results: This can improve the efficacy and safety of drug delivery .
  • Molecular Structure Analysis

    • Field: Chemistry
    • Application: Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether. The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
    • Method: The compounds are synthesized and their single crystals are grown from hexane and petroleum ether. The molecular structure is then analyzed using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .
    • Results: The data obtained from these analyses can reveal physical and chemical properties of the compounds .
  • Borylation

    • Field: Organic Chemistry
    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: This process involves the use of a palladium catalyst .
    • Results: This method allows for the synthesis of new compounds with potential applications in various fields .
  • Synthesis of Conjugated Copolymers

    • Field: Polymer Chemistry
    • Application: Similar compounds can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method: The compounds are synthesized and used to generate conjugated copolymers .
    • Results: The resulting conjugated copolymers can have various applications in electronics and optoelectronics .

Future Directions

The compound could potentially be used in the synthesis of other complex molecules. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .

properties

IUPAC Name

N-phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2S/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(22-15)12-19-13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNQKHPQNAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726222
Record name (E)-N-Phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine

CAS RN

1257651-22-1
Record name (E)-N-Phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Reactant of Route 2
Reactant of Route 2
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Reactant of Route 3
Reactant of Route 3
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Reactant of Route 4
Reactant of Route 4
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Reactant of Route 5
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Reactant of Route 6
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.